molecular formula C8H10O4 B13807780 3-Allyl-6-methyl-1,4-dioxane-2,5-dione

3-Allyl-6-methyl-1,4-dioxane-2,5-dione

Cat. No.: B13807780
M. Wt: 170.16 g/mol
InChI Key: MEJWTGVMNYEBMC-UHFFFAOYSA-N
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Description

3-Allyl-6-methyl-1,4-dioxane-2,5-dione is an organic compound with the molecular formula C8H10O4. It is a derivative of 1,4-dioxane-2,5-dione, characterized by the presence of an allyl group at the 3-position and a methyl group at the 6-position. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-6-methyl-1,4-dioxane-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of this compound precursors in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-6-methyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

3-Allyl-6-methyl-1,4-dioxane-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Allyl-6-methyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets. The allyl and methyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the compound’s unique structure .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-1,4-dioxane-2,5-dione: Similar in structure but lacks the allyl group.

    DL-Lactide: A stereoisomer with different substituents at the 3 and 6 positions.

    3-Methyl-6-propargyl-1,4-dioxane-2,5-dione: Contains a propargyl group instead of an allyl group.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3-methyl-6-prop-2-enyl-1,4-dioxane-2,5-dione

InChI

InChI=1S/C8H10O4/c1-3-4-6-8(10)11-5(2)7(9)12-6/h3,5-6H,1,4H2,2H3

InChI Key

MEJWTGVMNYEBMC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C(=O)O1)CC=C

Origin of Product

United States

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